L-NMMA acetate

Catalog No.
S533417
CAS No.
53308-83-1
M.F
C9H20N4O4
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-NMMA acetate

CAS Number

53308-83-1

Product Name

L-NMMA acetate

IUPAC Name

acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

Molecular Formula

C9H20N4O4

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1

InChI Key

IKPNWIGTWUZCKM-JEDNCBNOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L-NMMA acetate; L NMMA acetate; LNMMA acetate; ANO-1020; ANO 1020; ANO1020; Tilarginine acetate; NG-Monomethyl-L-arginine acetate;

Canonical SMILES

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N

Isomeric SMILES

CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N

The exact mass of the compound Tilarginine Acetate is 248.1485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

L-NMMA acetate (CAS 53308-83-1) is the archetypal, endogenous competitive inhibitor of all three nitric oxide synthase (NOS) isoforms. For procurement and assay standardization, the acetate salt is the preferred chemical form because it is supplied as a highly stable crystalline solid that overcomes the severe hygroscopicity and handling challenges of the L-NMMA free base. By providing direct, unmediated enzyme blockade without the need for cellular bioactivation, L-NMMA acetate ensures immediate and reproducible pan-NOS inhibition across in vitro and in vivo models, making it a critical baseline reagent for vascular, immunological, and neurological research .

Substituting L-NMMA acetate with cheaper, more common analogs like L-NAME (N-nitro-L-arginine methyl ester) introduces severe experimental variables. L-NAME is a prodrug that requires hydrolysis by cellular esterases to become the active inhibitor L-NNA, leading to delayed onset and unpredictable inhibition rates dependent on the specific cell line's esterase expression . Furthermore, L-NAME exhibits skewed selectivity toward eNOS and nNOS, failing to provide the true pan-NOS blockade characteristic of L-NMMA. From a formulation standpoint, attempting to use L-NMMA free base instead of the acetate salt results in handling failures; the free base forms an amorphous, highly hygroscopic glass that deliquesces rapidly, whereas the acetate salt remains a stable, weighable crystalline solid with optimal physiological solubility [1].

Direct Pan-NOS Inhibition vs. Prodrug Dependency

L-NMMA acetate acts as a direct, competitive inhibitor of all three NOS isoforms, demonstrating Ki values of approximately 0.18 µM (nNOS), 0.4 µM (eNOS), and 6 µM (iNOS) . In contrast, the common substitute L-NAME is a prodrug with a weak intact IC50 of ~70 µM; it must be hydrolyzed by cellular esterases into L-NNA (IC50 ~1.4 µM) to achieve full potency.

Evidence DimensionEnzyme Inhibition Kinetics
Target Compound DataL-NMMA acetate (Direct Ki: 0.18 - 6 µM across all isoforms)
Comparator Or BaselineL-NAME (Intact IC50: ~70 µM, requires esterase conversion)
Quantified DifferenceL-NMMA provides immediate high-affinity blockade, whereas intact L-NAME is >10x less potent prior to unpredictable cellular hydrolysis.
ConditionsCell-free and cell-based NOS activity assays

Eliminates the variable of cellular esterase expression, guaranteeing immediate and predictable pan-NOS blockade for acute studies.

Aqueous Solubility and Physiological Compatibility

The acetate salt of L-NMMA provides exceptional aqueous solubility, dissolving up to 50 mM (approx. 12.4 mg/mL) in water or PBS (pH 7.2) without requiring organic co-solvents . In contrast, highly lipophilic synthetic NOS inhibitors or unoptimized free bases often require DMSO or harsh pH adjustments that can introduce confounding cellular toxicity or alter physiological pH during in vivo administration .

Evidence DimensionAqueous Solubility
Target Compound DataL-NMMA acetate (Up to 50 mM / 12.4 mg/mL in water/PBS)
Comparator Or BaselineLipophilic analogs / Free base (Require DMSO or pH adjustment)
Quantified DifferenceAcetate salt achieves >10 mg/mL in neutral aqueous buffers, completely bypassing organic solvent requirements.
ConditionsAqueous buffer preparation at room temperature (pH 7.2)

Allows for the direct preparation of high-concentration, solvent-free dosing solutions critical for sensitive in vivo hemodynamic models.

Solid-State Stability and Gravimetric Reliability

L-NMMA acetate is supplied as a highly stable crystalline solid with a shelf life exceeding 4 years when stored at -20°C . Attempts to isolate and utilize L-NMMA as a free base typically result in an amorphous glass that is highly hygroscopic and prone to rapid deliquescence under ambient humidity, making reliable quantification nearly impossible [1].

Evidence DimensionSolid-State Stability
Target Compound DataL-NMMA acetate (Crystalline solid, stable ≥4 years at -20°C)
Comparator Or BaselineL-NMMA free base (Amorphous glass, highly hygroscopic/deliquescent)
Quantified DifferenceAcetate salt maintains crystalline integrity and precise molecular weight, whereas free base rapidly degrades via moisture absorption.
ConditionsAmbient laboratory handling and long-term storage

Ensures accurate gravimetric dispensing and prevents batch-to-batch concentration errors caused by moisture absorption during procurement and storage.

Acute In Vitro Pan-NOS Blockade

Ideal for cell culture assays where immediate, non-selective inhibition of all NOS isoforms is required without relying on unpredictable cellular esterase activity (unlike L-NAME) .

In Vivo Hemodynamic and Sepsis Modeling

The high aqueous solubility (50 mM) of the acetate salt allows for the preparation of concentrated, solvent-free physiological saline infusions for accurate blood pressure and vascular resistance studies without DMSO-induced toxicity .

Endogenous Baseline Standardization

As the archetypal endogenous NOS inhibitor, L-NMMA acetate serves as the gold-standard reference material for calibrating novel synthetic NOS inhibitors in pharmacological screening, providing a true physiological baseline .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

248.14845513 Da

Monoisotopic Mass

248.14845513 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2FL3530AF2

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Nitic oxide synthase [EC:1.14.13.39]
NOS [HSA:4842 4843 4846] [KO:K13240 K13241 K13242]

Other CAS

53308-83-1
133587-00-5

Wikipedia

Tilarginine acetate

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Halliday GM, Byrne SN, Kuchel JM, Poon TS, Barnetson RS. The suppression of immunity by ultraviolet radiation: UVA, nitric oxide and DNA damage. Photochem Photobiol Sci. 2004 Aug;3(8):736-40. Epub 2004 Feb 3. Review. PubMed PMID: 15295628.
2: Satoh H, Nishida S. Electropharmacological actions of Ginkgo biloba extract on vascular smooth and heart muscles. Clin Chim Acta. 2004 Apr;342(1-2):13-22. Review. PubMed PMID: 15026263.
3: Yamashita M. [Analysis of the mechanism for the anti-inflammatory effect of the anti-rheumatic drug auranofin]. Yakugaku Zasshi. 2000 Mar;120(3):265-74. Review. Japanese. PubMed PMID: 10723268.
4: Colton CA, Snell J, Chernyshev O, Gilbert DL. Induction of superoxide anion and nitric oxide production in cultured microglia. Ann N Y Acad Sci. 1994 Nov 17;738:54-63. Review. PubMed PMID: 7530427.

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